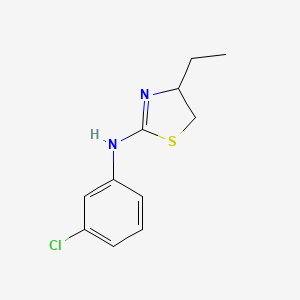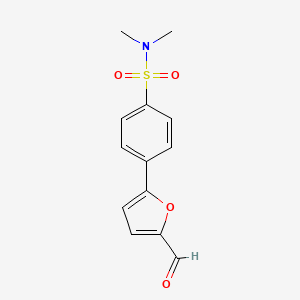
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
描述
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a benzimidazole core structure. It is an important synthetic intermediate used in the synthesis of many organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively in recent years, and various methods have been developed for its synthesis.
科学研究应用
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. It has been studied as a potential treatment for cancer, as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds, and as a potential therapeutic agent for the treatment of bacterial infections. It has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an antioxidant.
作用机制
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments include its easy availability, low cost, and relatively simple synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions.
未来方向
For the study of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one include further investigation into its potential therapeutic applications, such as its potential use as an anti-inflammatory agent and as an antioxidant. Additionally, further research into its potential use as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds is warranted. Additionally, further research into its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen, is needed. Finally, further research into its potential use as a therapeutic agent for the treatment of bacterial infections is also needed.
合成方法
The most common method for the synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is the reaction of 2-bromo-3-methylpropane-1-thiol with ethyl bromoacetate in the presence of a base. This reaction proceeds via a nucleophilic substitution followed by a condensation reaction to form the desired product. Other methods for the synthesis of this compound include the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a base, and the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a palladium catalyst.
属性
IUPAC Name |
6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIUJNDINPEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162020 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
795290-90-3 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)


![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)




![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)